

An In-depth Technical Guide to the Intracellular Activity of SPR719 in Macrophages

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Nontuberculous mycobacteria (NTM) present a significant and growing global health threat, largely due to their ability to survive and replicate within host macrophages, shielding them from many antibiotics. This technical guide provides a comprehensive overview of the intracellular activity of **SPR719**, the active moiety of the orally available prodrug SPR720, against these challenging pathogens. We consolidate key quantitative data on its intracellular concentration, in vitro potency, and methodologies from pivotal studies. This document details the mechanism of action, summarizes pharmacokinetic data within alveolar macrophages, and outlines the experimental protocols used to generate this critical information. The evidence strongly supports the potential of SPR720 as a valuable new oral agent for the treatment of NTM pulmonary disease.

Introduction: The Challenge of Intracellular NTM Infections

Nontuberculous mycobacterial pulmonary disease (NTM-PD) is increasing in prevalence worldwide.[1][2] The most common pathogens include the Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[2][3] A primary challenge in treating NTM infections is their intracellular nature. NTM are adept at surviving and replicating within host alveolar macrophages, which normally function to clear pathogens.[4] This intracellular residency







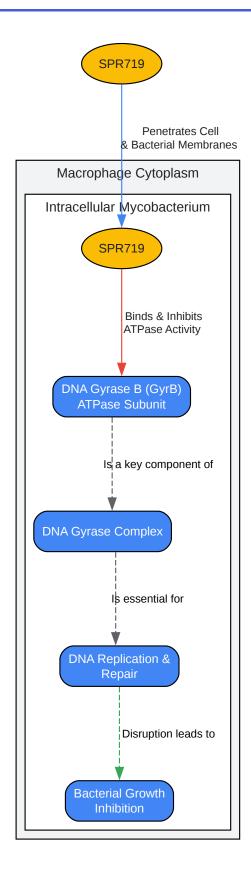
provides a protective niche, rendering the bacteria less susceptible to the host immune system and many antimicrobial agents that penetrate host cells poorly.

SPR720 is a novel, orally bioavailable benzimidazole phosphate prodrug currently in clinical development for the treatment of NTM-PD.[5] Following oral administration, it is rapidly converted in vivo to its active form, **SPR719**.[5][6] **SPR719** exhibits potent activity against a broad range of clinically relevant NTM species, including strains resistant to current standard-of-care agents.[2][7] This guide focuses on the critical aspect of its pharmacology: the ability to reach and exert its effect on mycobacteria within macrophages.

Mechanism of Action of SPR719

SPR719 employs a targeted mechanism of action that is novel among antibiotics used for NTM treatment. It specifically inhibits the essential ATPase activity of the DNA gyrase B subunit (GyrB) in mycobacteria.[8][9][10][11] DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and repair. By binding to the ATPase domain of GyrB, **SPR719** prevents the energy-dependent steps of the enzyme's catalytic cycle.[11][12] This inhibition leads to a disruption of DNA synthesis and ultimately, a bacteriostatic or bactericidal effect, depending on the bacterial species and drug concentration.[3][8][10] This target has no human homolog, suggesting a favorable safety profile.[2]





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Caption: Mechanism of action of SPR719 against intracellular mycobacteria.



Quantitative Data: Intracellular Pharmacokinetics

and In Vitro Activity A key determinant of an antibiotic's success against intra

A key determinant of an antibiotic's success against intracellular pathogens is its ability to accumulate at the site of infection—within the host cell—at concentrations sufficient to inhibit or kill the bacteria. Clinical studies have demonstrated that **SPR719** achieves high concentrations in alveolar macrophages (AM) and epithelial lining fluid (ELF).

Intrapulmonary Pharmacokinetics of SPR719

Following oral administration of the prodrug SPR720, **SPR719** concentrations were measured in plasma, ELF, and AM of healthy volunteers. The data reveal significant accumulation of the active drug in macrophages.[5][6] The ratios of AM to unbound plasma concentrations were notably high, indicating that **SPR719** effectively concentrates in the key cellular compartment for NTM infections.[5][6]

Table 1: Mean Intrapulmonary Pharmacokinetic Parameters of **SPR719** After 7 Days of Oral SPR720 (1,000 mg Daily)[5][6][13]

Parameter	Plasma (Total)	Epithelial Lining Fluid (ELF)	Alveolar Macrophages (AM)
Cmax (ng/mL)	4,315	5,429	13,033
AUC ₀₋₂₄ (ng·h/mL)	52,418	59,880	128,105
Ratio to Total Plasma (Cmax)	-	1.26	3.02
Ratio to Total Plasma (AUC ₀₋₂₄)	-	1.14	2.44
Ratio to Unbound Plasma (Cmax)	-	21.88	52.53
Ratio to Unbound Plasma (AUC ₀₋₂₄)	-	19.87	42.50



In Vitro Susceptibility Data

The high intracellular concentrations of **SPR719** are therapeutically relevant when compared to its potent in vitro activity against major NTM pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Studies consistently show that **SPR719** has potent activity against MAC and M. abscessus, with MIC₉₀ values well below the concentrations achieved in alveolar macrophages.[1][2][8][14]

Table 2: Summary of In Vitro Activity (MIC) of SPR719 Against Key NTM Species

Organism	Number of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference(s
M. avium Complex (MAC)	105	≤0.06 - 4	1	2	[15]
M. avium Complex (MAC)	28	0.25 - 2	1	2	[3]
M. avium	123	0.125 - 16	2	4	[1]
M. intracellulare	43	0.25 - 16	2	4	[1]
M. abscessus complex	53	0.12 - 8	2	2	[7]
M. abscessus	102	0.12 - 8	2	4	[2]
M. kansasii	39	0.031 - 16	0.125	0.25	[1]
M. kansasii	10	0.06 - 2	0.12	0.25	[3]

Note: MIC values can vary slightly between studies due to differences in isolate collections and testing methodologies.



Experimental Protocols

The data presented in this guide were generated using standardized and rigorous experimental methodologies. The following sections detail the core protocols for assessing the intracellular concentration and in vitro activity of **SPR719**.

Protocol for Determination of Intrapulmonary Pharmacokinetics

This protocol describes the clinical study methodology used to determine the concentrations of **SPR719** in alveolar macrophages and epithelial lining fluid.[5][6][13]

- Subject Dosing: Healthy adult volunteers receive a daily oral dose of SPR720 (e.g., 1,000 mg) for seven consecutive days to achieve steady-state drug concentrations.
- Sample Collection: On Day 7, subjects undergo bronchoscopy with bronchoalveolar lavage (BAL) at a predetermined time point post-dose. Serial blood samples are collected over a 24-hour period to determine plasma pharmacokinetics.
- · BAL Processing:
 - The collected BAL fluid is placed on ice and centrifuged to separate the supernatant from the cell pellet (containing alveolar macrophages).
 - The supernatant is reserved for analysis of SPR719 and urea concentrations.
- Macrophage Lysis: The cell pellet is resuspended and an aliquot is used for cell counting (to determine the number of macrophages). The remaining cells are lysed to release the intracellular contents, including SPR719.
- Concentration Analysis: The concentrations of SPR719 in plasma, BAL supernatant, and cell
 lysate are determined using a validated analytical method, such as liquid chromatographytandem mass spectrometry (LC-MS/MS). Urea concentrations in plasma and BAL
 supernatant are also measured.
- Calculations:

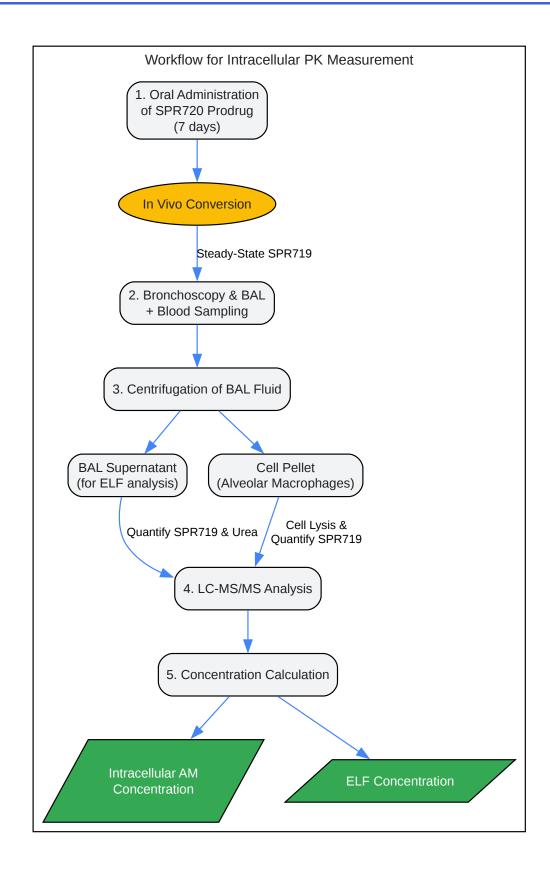
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- ELF Concentration: The concentration of SPR719 in ELF is calculated based on the dilution of ELF by the BAL fluid, using urea as an endogenous marker. The formula is:
 C_ELF = C_BAL_supernatant * (Urea_plasma / Urea_BAL_supernatant).[13]
- AM Concentration: The intracellular concentration in alveolar macrophages is calculated by dividing the mass of SPR719 measured in the cell lysate by the total volume of the counted macrophages. A mean macrophage cell volume (e.g., 2.42 μL/10⁶ cells) is used for this calculation.[13]





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Caption: Experimental workflow for measuring **SPR719** in alveolar macrophages.



Protocol for In Vitro Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of **SPR719** against NTM isolates.[1][3] [15]

- Inoculum Preparation: NTM isolates are grown on appropriate agar. A suspension of the bacteria is prepared in sterile saline or broth and adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted.
- Drug Dilution: SPR719 is serially diluted in a 96-well microtiter plate using the appropriate broth medium. For rapidly growing mycobacteria (M. abscessus), cation-adjusted Mueller-Hinton broth (CAMHB) is used. For slowly growing mycobacteria (MAC), CAMHB is supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC).[1][15]
- Inoculation: The diluted bacterial suspension is inoculated into each well of the microtiter plate containing the drug dilutions.
- Incubation: Plates are sealed and incubated at the appropriate temperature (e.g., 30°C for M. abscessus, 35-37°C for MAC) for a specified period (3-5 days for rapid growers, 7-14 days for slow growers).
- MIC Determination: The MIC is read as the lowest concentration of SPR719 that completely inhibits visible bacterial growth.
- (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot is taken from all clear wells (at and above the MIC) and plated onto antibiotic-free agar. After further incubation, the MBC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the initial inoculum count.[1][3]

Conclusion

The successful treatment of intracellular pathogens like NTM hinges on the ability of an antibiotic to penetrate host cells and accumulate at concentrations exceeding the MIC for the target organism. The data for **SPR719** are highly encouraging in this regard. Pharmacokinetic studies confirm that following oral administration of its prodrug SPR720, **SPR719** achieves



concentrations in alveolar macrophages that are substantially higher than in plasma.[5][6] These intracellular concentrations are well above the MIC₉₀ values for the most prevalent NTM pathogens, including Mycobacterium avium complex and M. abscessus.[2][14] This robust intracellular penetration, combined with a novel mechanism of action and potent in vitro activity, establishes a strong foundation for the continued clinical development of SPR720 as a critical new oral therapy for NTM pulmonary disease.

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References

- 1. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 1274. Evaluating the Activity of SPR719, a Novel Aminobenzimidazole, against Nontuberculous Mycobacteria PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing macrophages to combat intracellular bacteria [the-innovation.org]
- 5. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]



- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
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